physical and chemical properties of 4-Chloro-2-iodo-1-nitrobenzene
physical and chemical properties of 4-Chloro-2-iodo-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-2-iodo-1-nitrobenzene (CAS No: 160938-18-1). This halogenated nitroaromatic compound is a versatile building block in organic synthesis, with significant potential in the development of pharmaceuticals and novel materials. This document summarizes its key physical and chemical characteristics, details experimental protocols for its synthesis and common reactions, and explores its known biological activities. All quantitative data is presented in structured tables for clarity, and key chemical transformations are illustrated with diagrams.
Introduction
4-Chloro-2-iodo-1-nitrobenzene is a multi-functionalized aromatic compound featuring a nitro group, a chlorine atom, and an iodine atom attached to a benzene ring.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in a variety of synthetic applications. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the presence of two distinct halogen atoms—a chloro and a more reactive iodo group—allows for selective functionalization through cross-coupling reactions.[1] Its utility extends to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.[1]
Physical Properties
The physical properties of 4-Chloro-2-iodo-1-nitrobenzene are summarized in the table below. It is a yellow crystalline solid that is slightly soluble in water but soluble in common organic solvents.[1][2] It is also noted to be sensitive to light.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₃ClINO₂ | [1] |
| Molecular Weight | 283.45 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 97-101 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| Boiling Point | Data not available | |
| Density | Data not available |
Chemical Properties and Reactivity
The chemical behavior of 4-Chloro-2-iodo-1-nitrobenzene is primarily dictated by its three functional groups: the nitro, chloro, and iodo substituents.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions.[1] This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The nitro group plays a crucial role in stabilizing this anionic intermediate.[1]
Nucleophilic Aromatic Substitution Mechanism
Cross-Coupling Reactions
The presence of both chloro and iodo substituents, which are excellent leaving groups, makes 4-Chloro-2-iodo-1-nitrobenzene a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The reactivity of the halogens typically follows the order I > Br > Cl, allowing for selective reactions at the C-I bond.
Suzuki-Miyaura Cross-Coupling Reaction
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine (NH₂) group under various conditions, providing a pathway to synthesize 4-chloro-2-iodoaniline.[1] This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.
Reduction of the Nitro Group
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the different electronic environments created by the substituents. Protons ortho to the nitro group are expected to be the most deshielded. |
| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The carbons bonded to the halogens will also show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks are expected for the nitro group (asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-Cl stretch (around 800-600 cm⁻¹), and C-I stretch (around 600-500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂), the iodine atom (I), and the chlorine atom (Cl). |
Experimental Protocols
Synthesis of 4-Chloro-2-iodo-1-nitrobenzene
A common synthetic route to 4-Chloro-2-iodo-1-nitrobenzene involves the diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.[4]
Materials:
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4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Ice
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Distilled water
Procedure:
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Dissolve 4-chloro-2-nitroaniline (e.g., 2 g, 0.0116 mol) in concentrated HCl (e.g., 10 ml) in a flask.
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Cool the mixture in an ice bath to 0-5 °C (273-278 K).
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Slowly add a solution of sodium nitrite (e.g., 0.96 g, 0.014 mol) in water while maintaining the temperature below 5 °C and stirring.
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After 5 minutes, add a solution of potassium iodide (e.g., 2.17 g, 0.0134 mol) in water and continue to stir for 10 minutes at 0-5 °C.
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Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir.
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Heat the mixture to facilitate the release of nitrogen gas and to reduce the volume.
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Cool the resulting mixture in an ice bath overnight to allow the product to precipitate.
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Filter the precipitate and wash it with distilled water. The crude product can be further purified by recrystallization.[4]
Synthesis Workflow
Biological Activity and Applications
4-Chloro-2-iodo-1-nitrobenzene has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This suggests potential applications in modulating drug metabolism and could be a point of consideration in drug development to avoid unwanted drug-drug interactions. Its role as a versatile synthetic intermediate allows for its use in the creation of a wide range of biologically active molecules for screening in drug discovery programs.[1]
Safety and Handling
As with many nitroaromatic and halogenated compounds, 4-Chloro-2-iodo-1-nitrobenzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is noted to be light-sensitive and should be stored accordingly.[1]
Conclusion
4-Chloro-2-iodo-1-nitrobenzene is a valuable and versatile chemical intermediate with a rich reactivity profile. Its trifunctional nature allows for a range of selective chemical transformations, making it a powerful tool for synthetic chemists in academia and industry. While a comprehensive set of its physical and spectral data is not fully available in the public domain, its known properties and reactivity patterns provide a strong foundation for its application in the synthesis of novel compounds with potential utility in pharmaceuticals and materials science. Further research into its biological activities and reaction mechanisms will undoubtedly continue to expand its applications.
